molecular formula C17H13NO4S B5410224 6-(Indolinylsulfonyl)chromen-2-one

6-(Indolinylsulfonyl)chromen-2-one

Cat. No.: B5410224
M. Wt: 327.4 g/mol
InChI Key: IHYIBTNVABTMGR-UHFFFAOYSA-N
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Description

6-(Indolinylsulfonyl)chromen-2-one is a synthetic heterocyclic compound featuring a chromen-2-one (coumarin) scaffold substituted at the 6-position with an indolinylsulfonyl group. The chromen-2-one core is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticoagulant, anticancer, and antiviral properties . The indolinylsulfonyl moiety introduces a sulfonamide linkage, which enhances binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .

The compound’s structural uniqueness lies in the combination of the planar chromen-2-one system with the indoline-derived sulfonamide group, which may confer improved solubility and target selectivity compared to simpler coumarin derivatives. Computational studies on related chromen-2-one derivatives suggest that such hybrids exhibit enhanced pharmacokinetic properties, including oral bioavailability and blood-brain barrier permeability .

Properties

IUPAC Name

6-(2,3-dihydroindol-1-ylsulfonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c19-17-8-5-13-11-14(6-7-16(13)22-17)23(20,21)18-10-9-12-3-1-2-4-15(12)18/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYIBTNVABTMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Indolinylsulfonyl)chromen-2-one typically involves the reaction of indole derivatives with chromen-2-one derivatives under specific conditions. One common method is the condensation reaction between indole-3-sulfonyl chloride and 6-hydroxychromen-2-one in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification.

Industrial Production Methods

Industrial production of 6-(Indolinylsulfonyl)chromen-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Indolinylsulfonyl)chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the sulfonyl group to a sulfinyl or thiol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 6-(Indolinylsulfonyl)chromen-2-one and their distinguishing features:

Compound Name Core Structure Substituents Key Properties/Applications References
6-(Indolinylsulfonyl)chromen-2-one Chromen-2-one 6-Indolinylsulfonyl Hypothesized anticancer/antiviral
Furo[3,2-c]chromen-2-ones Furochromenone 2-Methylene-2,3-dihydrofuran Resistance to aromatization
4-Amino-2H-benzo[h]chromen-2-one Benzo-fused chromen-2-one 4-Amino group Anticancer (TNBC inhibition)
3-(Pyridyl)chromen-2-one derivatives Chromen-2-one 3-Pyridyl, 4-methyl Factor Xa inhibitors (anticoagulant)

Key Observations:

  • Furochromenones (e.g., 5b in ) exhibit structural rigidity due to the fused furan ring, which prevents tautomerization under acidic conditions. This contrasts with the sulfonamide-linked indoline group in 6-(Indolinylsulfonyl)chromen-2-one, which may offer greater conformational flexibility for target binding .
  • 4-Amino-benzo[h]chromen-2-ones () demonstrate potent anticancer activity against triple-negative breast cancer (TNBC) but lack the sulfonamide group, which is critical for improving solubility and metabolic stability in sulfonamide-coumarin hybrids .

Functional Analogs

  • Sulfonamide Derivatives : Compounds like N-(naphtha[1,2-b]furan-5-yl) benzene sulfonamides () share the sulfonamide linkage but replace the chromen-2-one core with a naphthofuran system. These derivatives show selective inhibition of TNBC but exhibit lower computational binding affinity compared to chromen-2-one-based analogs in QSAR models (R² = 0.950 for chromen-2-ones vs. R² = 0.7485 for other scaffolds) .
  • Thiazole-Coumarin Hybrids (e.g., 3-[2-(4-phenylthiazol-2-ylamino)acetyl]chromen-2-one, ): These hybrids prioritize thiazole-mediated interactions, whereas the indolinylsulfonyl group in 6-(Indolinylsulfonyl)chromen-2-one may engage in stronger hydrogen bonding with targets like estrogen receptors (ER+) .

Computational Predictions

QSAR and molecular docking studies highlight the superiority of sulfonamide-coumarin hybrids:

  • Binding Affinity : Designed chromen-2-one derivatives (e.g., compounds 6, 8, 11, 12 in ) show higher binding affinities (-9.2 to -10.1 kcal/mol) to ER+ receptors compared to Tamoxifen (-8.5 kcal/mol) .
  • ADMET Properties: The indolinylsulfonyl group improves drug-likeness parameters, with predicted LogP values <5 and high gastrointestinal absorption (>80%), outperforming non-sulfonylated analogs .

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